molecular formula C11H12ClNO B592886 1-(3-Chlorophenyl)piperidin-2-one CAS No. 132573-12-7

1-(3-Chlorophenyl)piperidin-2-one

Cat. No.: B592886
CAS No.: 132573-12-7
M. Wt: 209.673
InChI Key: QMCIOETXUFJTAK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12ClNO It is a derivative of piperidinone, where a chlorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(3-Chlorophenyl)piperidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)piperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperidin-2-one can be compared to other piperidinone derivatives, such as:

    1-Phenylpiperidin-2-one: Lacks the chlorine substitution, which can affect its reactivity and biological activity.

    1-(4-Chlorophenyl)piperidin-2-one: The chlorine atom is at a different position on the phenyl ring, leading to different chemical and biological properties.

    1-(3-Bromophenyl)piperidin-2-one:

Properties

IUPAC Name

1-(3-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIOETXUFJTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697952
Record name 1-(3-Chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132573-12-7
Record name 1-(3-Chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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